1-Chloro-4-ethynyl-2-isobutoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethynyl-2-isobutoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-ethynyl-2-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Addition Reactions: Halogens such as bromine or chlorine are used, and the reactions are conducted in non-polar solvents like carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of dihalo or haloalkene derivatives.
Oxidation and Reduction Reactions: Formation of ketones, carboxylic acids, alkanes, or alkenes.
Scientific Research Applications
1-Chloro-4-ethynyl-2-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-ethynylbenzene: Lacks the isobutoxy group, resulting in different chemical properties and reactivity.
1-Chloro-2-ethynylbenzene: The position of the ethynyl group is different, leading to variations in reactivity and applications.
4-Ethynylanisole:
Uniqueness
1-Chloro-4-ethynyl-2-isobutoxybenzene is unique due to the presence of both an ethynyl group and an isobutoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-4-10-5-6-11(13)12(7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHHVLMOJXHLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C#C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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